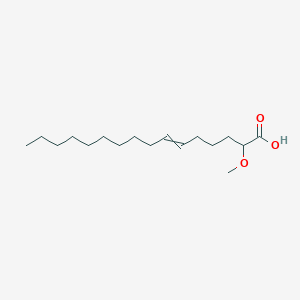

2-Methoxy-6-hexadecenoic acid

Description

Contextualization within Methoxylated Fatty Acid Research

Methoxylated fatty acids are a class of lipids characterized by the presence of a methoxy (B1213986) group (-OCH₃) on the fatty acid chain. nih.gov These compounds are relatively rare in nature compared to their non-methoxylated counterparts and are predominantly found in marine organisms, particularly sponges, and some bacteria. nih.govgerli.com Research into methoxylated lipids is a specialized area within lipidology that explores their natural occurrence, biosynthesis, chemical synthesis, and biological activities. nih.gov These activities often include antimicrobial, antifungal, antitumor, and antiviral properties. nih.govacs.org

2-Methoxy-6-hexadecenoic acid, a C16 fatty acid with a methoxy group at the alpha-position (C-2) and a cis double bond at the C-6 position, is a specific example within this class. gerli.comresearchgate.net Its discovery and study have contributed to the broader understanding of how the position of the methoxy group and the presence of unsaturation influence the physicochemical properties and biological functions of fatty acids. researchgate.net The compound has been identified in the phospholipids (B1166683) of Caribbean sponges such as Callyspongia fallax and Spheciospongia cuspidifera. evitachem.comuprrp.edu

Significance of Fatty Acids Bearing Alpha-Methoxy Functionalities in Biological Systems

The presence of a methoxy group at the alpha-carbon (the carbon atom adjacent to the carboxyl group) imparts distinct properties to fatty acids. This alpha-methoxy functionality can influence the molecule's polarity, steric hindrance, and its ability to participate in hydrogen bonding, thereby affecting its interactions with biological membranes and enzymes. evitachem.com

Research suggests that this structural feature is crucial for the observed biological activities of these fatty acids. researchgate.net For instance, the alpha-methoxy group in certain fatty acids has been linked to their toxicity against various cancer cell lines, including leukemia and neuroblastoma. researchgate.net Furthermore, this functional group is considered important for the antimicrobial and antifungal properties exhibited by these compounds. researchgate.net The mechanism of action is thought to involve the disruption of cell membranes or the inhibition of specific enzymes. evitachem.com Studies on synthetic analogs have further underscored the importance of the alpha-methoxy group in enhancing biological efficacy. researchgate.net

Overview of Advanced Research Domains for this compound

The unique characteristics of this compound have positioned it as a molecule of interest in several advanced research domains:

Antimicrobial Drug Discovery: The demonstrated activity of this compound against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus faecalis, makes it a subject of investigation in the search for new antimicrobial agents. gerli.comresearchgate.net Research in this area often involves the synthesis of the natural product and its analogs to understand structure-activity relationships and to optimize its potency and spectrum of activity. researchgate.net

Anticancer Research: While research on the specific cytotoxicity of this compound is part of a broader investigation into alpha-methoxylated fatty acids, there is evidence that these compounds can induce cell death in cancer cell lines. researchgate.netnih.gov For example, related alpha-methoxylated fatty acids have shown activity against human neuroblastoma and adenocarcinoma cervix cell lines. nih.gov The potential for these compounds to act as inhibitors of enzymes crucial for cancer cell survival, such as topoisomerases, is an active area of study, although this is more pronounced in some synthetic analogs. nih.govgerli.com

Synthetic Chemistry: The total synthesis of this compound has been a subject of academic research, providing a means to confirm its structure and stereochemistry. gerli.comresearchgate.net These synthetic efforts also enable the production of larger quantities of the compound for biological testing and the creation of novel analogs with potentially enhanced or different activities. researchgate.netscispace.com

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₂O₃ |

| Molecular Weight | 284.44 g/mol |

| IUPAC Name | (6Z)-2-methoxyhexadec-6-enoic acid |

| Synonyms | (Z)-2-methoxyhexadec-6-enoic acid, 2-Methoxy-6Z-hexadecenoic acid |

| Physical State | Not definitively specified, likely an oil or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |

Documented Antimicrobial Activity of (Z)-2-Methoxy-6-hexadecenoic Acid

| Target Organism | Type | Activity |

| Staphylococcus aureus | Gram-positive bacterium | Moderate (MIC 0.35 µmol/mL) gerli.comresearchgate.net |

| Streptococcus faecalis | Gram-positive bacterium | Moderate (MIC 0.35 µmol/mL) gerli.comresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative bacterium | Inactive researchgate.net |

| Escherichia coli | Gram-negative bacterium | Inactive researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H32O3 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-methoxyhexadec-6-enoic acid |

InChI |

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h11-12,16H,3-10,13-15H2,1-2H3,(H,18,19) |

InChI Key |

KGJRSNOTKLROQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCC(C(=O)O)OC |

Synonyms |

2-methoxy-6-hexadecenoic acid 2-MHD acid |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Origins

Identification and Isolation from Marine Organisms

Marine sponges are the principal organisms from which 2-Methoxy-6-hexadecenoic acid has been isolated. nih.govresearchgate.net Research has identified this compound within the phospholipid fractions of specific sponge species, indicating its role as a structural component of their cell membranes. Notably, the Caribbean sponge Spheciospongia cuspidifera has been documented as a source of (6Z)-2-methoxy-6-hexadecenoic acid. researchgate.netresearchgate.net Another closely related compound, (5Z)-2-methoxy-5-hexadecenoic acid, was identified in the phospholipids (B1166683) of the sponge Tethya crypta. researchgate.net The presence of these alpha-methoxy acids in sponges highlights the unique lipid metabolism occurring in these marine invertebrates. Further research has also led to the identification of a series of Δ6 2-methoxylated fatty acids with chain lengths from C14 to C16 in the Caribbean sponge Callyspongia fallax.

Table 1: Marine Sponges Identified as Sources of 2-Methoxylated Fatty Acids

| Compound | Marine Sponge Source | Reference |

| (6Z)-2-methoxy-6-hexadecenoic acid | Spheciospongia cuspidifera | researchgate.netresearchgate.net |

| (5Z)-2-methoxy-5-hexadecenoic acid | Tethya crypta | researchgate.net |

| Δ6 2-methoxylated fatty acids (C14-C16) | Callyspongia fallax |

While sponges are the most well-documented sources, the broader distribution of this compound in other marine biota is an area of ongoing interest. The biosynthetic origins of this compound, potentially involving symbiotic microorganisms, suggest that it may be present in other organisms that host similar microbial communities. However, detailed isolations and characterizations from other specific marine life forms are not as extensively reported in the current scientific literature.

Postulated Biosynthetic Pathways and Precursors

The complete biosynthetic pathway of this compound has not been fully elucidated. However, scientific evidence points towards a likely microbial origin and the involvement of specific precursor molecules.

It is widely postulated that symbiotic microorganisms residing within the sponge tissues are responsible for the production of this compound. researchgate.netnih.gov Marine sponges are known to host a diverse and abundant community of bacteria, and it is hypothesized that these symbionts possess the unique enzymatic machinery required for the methoxylation of fatty acids. researchgate.netnih.gov This theory is supported by the fact that many unusual fatty acids found in sponges are believed to be of bacterial origin. The production of these compounds by symbiotic bacteria may serve as a defense mechanism for the host sponge in its highly competitive marine environment. nih.gov

While the definitive biosynthetic pathway remains to be fully detailed, it is hypothesized that 2-hydroxy fatty acids may serve as immediate precursors to 2-methoxy fatty acids. The synthesis of saturated 2-methoxylated fatty acids has been achieved in the laboratory by starting from the corresponding 2-hydroxylated fatty acids, suggesting a plausible biological pathway where a hydroxyl group at the alpha-position is subsequently methylated. nih.gov The presence of a variety of alpha-hydroxy long-chain fatty acids in marine sponges further supports this hypothesis. researchgate.netnih.gov However, direct experimental evidence demonstrating this conversion for this compound within the sponge or its symbionts is still an area for further research.

Structural Elucidation and Stereochemical Characterization of Natural Isolates

The precise chemical structure and stereochemistry of naturally isolated this compound have been determined using a combination of sophisticated analytical techniques.

The determination of the double bond's position at the sixth carbon was accomplished through gas chromatography/mass spectrometry (GC/MS) analysis of the corresponding dimethyl-disulfide (DMDS) adducts of the fatty acid methyl ester. researchgate.net This derivatization technique allows for the unambiguous localization of the double bond along the aliphatic chain.

The stereochemistry of the double bond was ascertained to be cis (Z) through the use of gas chromatography/Fourier transform infrared spectroscopy (GC/FTIR). researchgate.net This spectroscopic method provides information about the geometry of the double bond, confirming the (6Z) configuration of the naturally occurring isomer. These analytical approaches have been crucial in providing a definitive structural characterization of this marine-derived fatty acid. researchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for (Z)-2-Methoxy-6-hexadecenoic Acid

The total synthesis of (Z)-2-methoxy-6-hexadecenoic acid has been accomplished through various routes, often involving the construction of a key intermediate followed by the introduction of the methoxy (B1213986) group and subsequent functional group manipulations.

A significant approach to the synthesis of (Z)-2-methoxy-6-hexadecenoic acid involves the initial preparation of (Z)-5-pentadecenal. acs.org This key intermediate is synthesized by a Wittig reaction between decyl aldehyde and 4-carboxybutyltriphenylphosphonium bromide, which primarily yields the (Z)-isomer of 5-pentadecenoic acid. acs.org The resulting acid is then reduced to (Z)-5-pentadecen-1-ol, which is subsequently oxidized to the target aldehyde, (Z)-5-pentadecenal. acs.org

A crucial step in the synthesis is the introduction of the α-hydroxy nitrile group. This is achieved through the Mukaiyama aldol (B89426) reaction, where (Z)-5-pentadecenal is treated with trimethylsilyl (B98337) cyanide (TMSCN) under basic conditions, typically with triethylamine (B128534) as a catalyst, to yield 2-trimethylsilyloxy-6-hexadecenonitrile. acs.orgacs.org This intermediate is then converted to the corresponding α-hydroxy amide. acs.org

Another reported synthesis of the methyl ester of (Z)-2-methoxy-6-hexadecenoic acid utilizes the addition of tris(methylthio)methyllithium to (Z)-5-pentadecenal. acs.org This is followed by methylation and subsequent hydrolysis to yield the final product. acs.org

Final steps in these synthetic sequences typically involve the methylation of the α-hydroxy group to a methoxy group, often using a strong base like sodium hydride and a methylating agent such as methyl iodide. xn--d1ahakv.xn--p1ainih.gov The synthesis is completed by the saponification of the ester or nitrile functionality to the carboxylic acid. acs.orgxn--d1ahakv.xn--p1ai

A summary of a common synthetic route is presented below:

Table 1: Key Reactions in the Synthesis of (Z)-2-Methoxy-6-hexadecenoic Acid| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Wittig Reaction | Decyl aldehyde, 4-carboxybutyltriphenylphosphonium bromide |

| 2 | Reduction | LiAlH₄ |

| 3 | Oxidation | Pyridinium (B92312) chlorochromate (PCC) |

| 4 | Cyanosilylation | Trimethylsilyl cyanide (TMSCN), Triethylamine (Et₃N) |

| 5 | Hydrolysis & Methylation | Acid hydrolysis, followed by NaH, CH₃I |

| 6 | Saponification | KOH, Ethanol (B145695) |

The primary stereochemical challenge in the synthesis of (Z)-2-methoxy-6-hexadecenoic acid is controlling the geometry of the carbon-carbon double bond. The Wittig reaction used to form the C6 double bond is a key step where stereochemistry is established. acs.org The use of specific reaction conditions and phosphonium (B103445) ylides can favor the formation of the (Z)-isomer. acs.org The confirmation of the cis double-bond stereochemistry has been achieved by comparing the synthetic methyl ester with the methyl ester of the natural acid via coelution. acs.org

For the synthesis of enantiomerically pure α-methoxylated fatty acids, stereospecific methods are required. One such strategy involves the enzymatic resolution of a racemic α-hydroxy fatty acid. For instance, the lipase (B570770) from Pseudomonas fluorescens can be used for the selective acetylation of the (S)-enantiomer of 2-hydroxyhexadecanoic acid, allowing for the separation of the (R)- and (S)-enantiomers. xn--d1ahakv.xn--p1ai The purified (R)-2-hydroxyhexadecanoate can then be methylated and saponified to yield (R)-2-methoxyhexadecanoic acid with high enantiomeric purity. xn--d1ahakv.xn--p1ai While this specific example is for a saturated analog, the principle can be applied to unsaturated systems.

Synthesis of Related Methoxylated Fatty Acid Analogs

The synthesis of various analogs of 2-methoxy-6-hexadecenoic acid allows for the exploration of structure-activity relationships. These analogs include saturated versions, those with triple bonds, and variations in chain length and unsaturation position.

The synthesis of saturated α-methoxylated fatty acids, such as (±)-2-methoxyheptadecanoic acid and 2-methoxyhexadecanoic acid, has been reported. xn--d1ahakv.xn--p1airesearchgate.net A common route starts with the corresponding long-chain alcohol, for example, 1-hexadecanol. researchgate.netscispace.com The alcohol is oxidized to the aldehyde using a reagent like pyridinium dichromate (PCC). scispace.com The resulting aldehyde then undergoes a reaction with trimethylsilyl cyanide to form the 2-(trimethylsilyloxy)nitrile. scispace.com Subsequent hydrolysis and methylation steps yield the final saturated α-methoxylated fatty acid. researchgate.netscispace.com

Alternatively, commercially available 2-hydroxy fatty acids can be directly methylated. researchgate.net For example, 2-hydroxydodecanoic acid can be treated with sodium hydride and methyl iodide in dimethyl sulfoxide (B87167) (DMSO) followed by saponification to produce 2-methoxydodecanoic acid. researchgate.net

The synthesis of α-methoxylated fatty acids containing a triple bond, such as (±)-2-methoxy-6-heptadecynoic acid and (±)-2-methoxy-6-hexadecynoic acid, has been achieved. nih.govresearchgate.net A general strategy involves starting with a bromoalcohol, such as 4-bromo-1-butanol, which is first protected. researchgate.netnih.gov This is followed by an acetylide coupling reaction. nih.gov For instance, the synthesis of (±)-2-methoxy-6-heptadecynoic acid starts from 4-bromo-1-pentanol. researchgate.net

Another approach begins with the acetylenic coupling of a terminal alkyne with a protected bromoalkoxy derivative, such as 2-(4-bromobutoxy)tetrahydro-2H-pyran. researchgate.net Deprotection of the resulting alcohol is followed by oxidation to the aldehyde. researchgate.netnih.gov The aldehyde is then converted to the α-hydroxy nitrile, which is subsequently hydrolyzed to the α-hydroxy acid. researchgate.netnih.gov Methylation of the hydroxyl group and the carboxylic acid, followed by saponification, yields the desired α-methoxylated alkynoic acid. nih.govresearchgate.netresearchgate.net

The introduction of the triple bond is a key feature, and its presence appears to be important for certain biological activities. researchgate.netscispace.com

Syntheses of α-methoxylated fatty acid analogs with varied unsaturation positions and chain lengths have been developed to study their biological properties. nih.govscispace.comresearchgate.netresearchgate.net For example, (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, an analog of taxoleic acid, has been synthesized. researchgate.net The strategy for creating such cis,cis dimethylene-interrupted double bonds often involves a double-alkyne bromide coupling reaction of 1,5-hexadiyne, which ensures 100% cis stereochemistry after hydrogenation with a Lindlar catalyst. researchgate.netnih.gov

The synthesis of analogs with different chain lengths, such as (±)-2-methoxy-6-octadecenoic acid and (±)-2-methoxy-6-icosynoic acid, has also been reported. nih.govresearchgate.net These syntheses often follow similar acetylide coupling strategies, starting with appropriate terminal alkynes and bromo-functionalized precursors to achieve the desired chain length. nih.govresearchgate.netnih.gov The flexibility of these synthetic routes allows for the preparation of a wide range of analogs for further investigation. researchgate.netuprrp.edu

A summary of representative synthesized analogs is provided below:

Chemical Transformations and Esterification Studies

The chemical reactivity of this compound allows for various transformations, particularly at its carboxylic acid functional group and the double bond within its acyl chain. Methodologies for its synthesis and derivatization often involve esterification, oxidation, and hydrogenation steps, which are crucial for creating intermediates and analogs.

Esterification Reactions and Derivatives

Esterification is a key chemical transformation in the synthetic pathway to this compound. The methyl ester, specifically methyl (Z)-2-methoxy-6-hexadecenoate, serves as a significant intermediate in its total synthesis. acs.orgxn--d1ahakv.xn--p1ai This derivative has also been identified in the sponge Spheciospongia cuspidifera. acs.org

The typical synthetic route involves a double methylation of the precursor, (Z)-2-hydroxy-6-hexadecenoic acid. acs.orgxn--d1ahakv.xn--p1ai This reaction, using sodium hydride (NaH) and methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO), simultaneously methylates the hydroxyl group to form the methoxy ether and the carboxylic acid to form the methyl ester. acs.orgxn--d1ahakv.xn--p1ai

The final step to obtain the free fatty acid is the hydrolysis, or saponification, of the methyl ester intermediate. acs.org This is commonly achieved by refluxing the methyl (Z)-2-methoxy-6-hexadecenoate with a solution of potassium hydroxide (B78521) (KOH) in ethanol. acs.orgxn--d1ahakv.xn--p1ai A similar saponification step is employed in the synthesis of related methoxylated fatty acids, such as (±)-2-methoxy-6Z-heptadecenoic acid, where the corresponding methyl ester is hydrolyzed using KOH in ethanol to yield the desired acid. nih.gov

| Reaction | Substrate | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Double Methylation (Esterification) | (Z)-2-hydroxy-6-hexadecenoic acid | NaH, CH₃I, in DMSO | Methyl (Z)-2-methoxy-6-hexadecenoate | acs.orgxn--d1ahakv.xn--p1ai |

| Saponification (Hydrolysis) | Methyl (Z)-2-methoxy-6-hexadecenoate | 1.0 M KOH in EtOH, reflux | (Z)-2-Methoxy-6-hexadecenoic acid | acs.orgxn--d1ahakv.xn--p1ai |

| Saponification (Hydrolysis) | Methyl (±)-2-methoxy-6Z-heptadecenoate | 1M KOH/EtOH, reflux | (±)-2-methoxy-6Z-heptadecenoic acid | nih.gov |

Oxidation and Hydrogenation Methodologies

Oxidation and hydrogenation are fundamental reactions utilized in the synthesis of precursors for this compound and its analogs. These methods are critical for introducing and modifying the key structural features of the molecule, such as the aldehyde group required for chain extension and the stereochemistry of the double bond. acs.orgxn--d1ahakv.xn--p1ai

Hydrogenation: The stereoselective formation of the cis (Z) double bond at the C-6 position is a crucial aspect of the synthesis. This is typically achieved through the catalytic hydrogenation of an alkyne precursor. xn--d1ahakv.xn--p1ainih.gov For instance, in the synthesis of a related compound, methyl (±)-2-methoxy-6Z-heptadecenoate, the corresponding alkyne was hydrogenated using Lindlar's catalyst in hexane, which is known to produce the cis-alkene selectively. nih.gov Similarly, the synthesis of a key aldehyde intermediate, (Z)-4-pentadecenal, involves the hydrogenation of 2-(3-tetradecyne)-1,3-dioxolane over Lindlar's catalyst to yield the (Z)-alkene without isomerization of the double bond. acs.orgxn--d1ahakv.xn--p1ai General catalytic hydrogenation with reagents like H₂/PtO₂ is also used as an analytical tool to saturate the acyl chain, which aids in structural elucidation by comparing the resulting saturated compounds to known standards. researchgate.net

Oxidation: Oxidation reactions are primarily used to prepare aldehyde intermediates necessary for the synthesis. xn--d1ahakv.xn--p1ai For example, the precursor (Z)-5-pentadecenal is prepared by the oxidation of the corresponding primary alcohol, (Z)-5-pentadecen-1-ol. xn--d1ahakv.xn--p1ai This transformation is effectively carried out using pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂). xn--d1ahakv.xn--p1ai While the methoxy group itself can theoretically undergo oxidation, this is not a featured reaction in the primary synthetic routes for this specific compound. evitachem.com

| Reaction Type | Substrate | Reagents & Conditions | Product | Purpose in Synthesis | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Methyl (±)-2-methoxy-6-heptadecynoate | H₂, Lindlar's catalyst, in dry hexane | Methyl (±)-2-methoxy-6Z-heptadecenoate | Formation of cis-double bond | nih.gov |

| Hydrogenation | 2-(3-tetradecyne)-1,3-dioxolane | H₂, Lindlar's catalyst | 2-(3-tetradecenyl)-1,3-dioxolane | Formation of cis-double bond in a precursor | acs.orgxn--d1ahakv.xn--p1ai |

| Oxidation | (Z)-5-pentadecen-1-ol | PCC, CH₂Cl₂ | (Z)-5-pentadecenal | Preparation of key aldehyde intermediate | xn--d1ahakv.xn--p1ai |

Molecular and Cellular Biological Activities

Antimicrobial Research Investigations

The antimicrobial potential of 2-Methoxy-6-hexadecenoic acid has been the subject of several research initiatives, yielding insights into its efficacy against a range of microorganisms.

Antibacterial Efficacy Studies against Gram-Positive Organisms (e.g., Staphylococcus aureus, Streptococcus faecalis)

(Z)-2-Methoxy-6-hexadecenoic acid has demonstrated notable antibacterial activity against Gram-positive bacteria. In laboratory studies, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.35 µmol/mL against both Staphylococcus aureus and Streptococcus faecalis (now known as Enterococcus faecalis). acs.orgnih.gov

Further investigations into its efficacy against resistant strains revealed that (6Z)-(±)-2-methoxy-6-hexadecenoic acid is active against clinical isolates of methicillin-resistant Staphylococcus aureus (CIMRSA). nih.gov Research has also shown that the acetylenic analog, (±)-2-methoxy-6-hexadecynoic acid, displays significant activity against S. aureus and CIMRSA. nih.gov

Table 1: Antibacterial Activity against Gram-Positive Bacteria

| Compound | Bacterium | Measurement | Value |

|---|---|---|---|

| (Z)-2-Methoxy-6-hexadecenoic acid | Staphylococcus aureus | MIC | 0.35 µmol/mL |

| (Z)-2-Methoxy-6-hexadecenoic acid | Streptococcus faecalis | MIC | 0.35 µmol/mL |

| (6Z)-(±)-2-Methoxy-6-hexadecenoic acid | E. coli | IC₅₀ | 21 µg/mL |

Antibacterial Efficacy Studies against Gram-Negative Organisms (e.g., Escherichia coli)

The activity of this compound against Gram-negative bacteria such as Escherichia coli presents conflicting findings in the scientific literature. One study involving the synthesis and antimicrobial screening of (Z)-2-methoxy-6-hexadecenoic acid reported that the compound was not active against E. coli. acs.org

In contrast, a separate study focusing on synthesized (6Z)-(±)-2-methoxy-6-hexadecenoic acid and its acetylenic analog found that the olefinic acid was one of the only compounds in the tested series to exhibit antibacterial activity towards E. coli, reporting a half-maximal inhibitory concentration (IC₅₀) of 21 μg/mL. nih.gov This same study noted that its acetylenic counterpart also showed activity against this Gram-negative bacterium. nih.gov This discrepancy highlights the need for further research to clarify the compound's efficacy spectrum.

Antifungal Activity Studies

While the broader class of methoxylated fatty acids has been noted for potential fungitoxicity nih.govconicet.gov.ar, specific data detailing the minimum inhibitory concentration (MIC) or other measures of antifungal activity for this compound against specific fungal pathogens were not available in the reviewed scientific literature. General statements suggest that α-methoxylation can impart fungitoxicity towards species like Candida albicans and Cryptococcus neoformans, but direct experimental values for this particular compound are not specified. nih.gov

Antimycobacterial Research

Similar to the antifungal research, while there are indications that 2-methoxylated fatty acids may serve as a defense mechanism against mycobacteria conicet.gov.ar, specific quantitative data on the antimycobacterial activity of this compound, such as its MIC against Mycobacterium tuberculosis, is not detailed in the currently reviewed literature. Studies have noted that other α-methoxylated fatty acids, like 2-methoxydecanoic acid, show activity, suggesting potential but unconfirmed efficacy for the C16 analog. conicet.gov.ar

Antiprotozoal Activity Research

Investigations have explored the potential of methoxylated fatty acids as agents against protozoan parasites, with a particular focus on Leishmania donovani.

Inhibition of Leishmania donovani Topoisomerase IB

Research into the antiprotozoal effects of α-methoxylated fatty acids has identified the Leishmania donovani DNA topoisomerase IB (LdTopIB) enzyme as a key target. Studies on analogs of this compound have provided significant findings. The C17 analog, (±)-2-methoxy-6Z-heptadecenoic acid, was found to inhibit the LdTopIB enzyme with a half-maximal effective concentration (EC₅₀) of 41.3 ± 5.6 μM.

The corresponding acetylenic analog, (±)-2-methoxy-6-heptadecynoic acid, demonstrated even more potent inhibition of the LdTopIB enzyme, with an EC₅₀ value of 16.6 ± 1.1 μM. acs.org This acetylenic fatty acid also exhibited toxicity towards Leishmania donovani promastigotes, with an EC₅₀ of 74.0 ± 17.1 μM. acs.org These findings suggest that the combination of α-methoxylation and unsaturation at the C-6 position is a promising feature for the development of inhibitors against this crucial parasitic enzyme.

Table 2: Antiprotozoal Activity and Enzyme Inhibition

| Compound | Target | Measurement | Value |

|---|---|---|---|

| (±)-2-Methoxy-6Z-heptadecenoic acid | L. donovani Topoisomerase IB | EC₅₀ | 41.3 ± 5.6 μM |

| (±)-2-Methoxy-6-heptadecynoic acid | L. donovani Topoisomerase IB | EC₅₀ | 16.6 ± 1.1 μM |

| (±)-2-Methoxy-6-heptadecynoic acid | L. donovani promastigotes | EC₅₀ | 74.0 ± 17.1 μM |

Studies on Leishmania donovani Promastigotes

Leishmania donovani is the causative agent of visceral leishmaniasis, a severe tropical disease. nih.gov The parasite exists in two main forms: the promastigote, which is found in the sandfly vector, and the amastigote, which resides within mammalian macrophages. cdc.gov Research has explored the activity of this compound and its analogs against the promastigote stage of L. donovani.

In one study, the toxicity of (±)-2-methoxy-6Z-heptadecenoic acid and its synthetic analog, (±)-2-methoxy-6-heptadecynoic acid, was evaluated against L. donovani promastigotes. The results indicated that the acetylenic analog was more toxic to the promastigotes, with an EC₅₀ value of 74.0 ± 17.1 μM. nih.govresearchgate.net In contrast, the naturally occurring (±)-2-methoxy-6Z-heptadecenoic acid showed lower toxicity. nih.gov The saturated counterpart, (±)-2-methoxyheptadecanoic acid, displayed no significant activity. nih.govresearchgate.net These findings suggest that the presence of unsaturation at the C-6 position is crucial for the compound's antileishmanial properties. nih.govresearchgate.net

Interestingly, while the α-methoxylation of 6-heptadecynoic acid was found to slightly decrease its toxicity towards L. donovani promastigotes, it significantly improved the compound's selectivity index when compared to its effect on murine macrophages. nih.gov The methoxylated analog did not show toxicity towards murine macrophages, resulting in a high therapeutic index. nih.gov

Enzyme Modulation and Inhibition Studies

Phospholipase A₂ Inhibition Mechanisms

Phospholipase A₂ (PLA₂) enzymes are involved in various cellular processes, including inflammation, by catalyzing the hydrolysis of phospholipids (B1166683) to release fatty acids and lysophospholipids. psu.edunih.gov Some methoxylated fatty acids have been identified as inhibitors of PLA₂. researchgate.net For instance, 7-methoxy-9-methylhexadeca-4,8-dienoic acid, isolated from the brown seaweed Ishige okamurae, was found to be a competitive inhibitor of bacterial PLA₂. researchgate.net While direct studies on the PLA₂ inhibitory mechanism of this compound are not extensively detailed in the provided search results, the general activity of methoxylated fatty acids against this enzyme class suggests a potential area for further investigation. The structural similarity of this compound to other known PLA₂ inhibitors points towards a possible interaction with the enzyme's active site. researchgate.net

DNA Topoisomerase IB Inhibition Research

DNA topoisomerase IB (TopIB) is a vital enzyme involved in relaxing DNA supercoiling during replication and transcription, making it a key target for antimicrobial and anticancer drugs. uprrp.edu Research has demonstrated that this compound and its analogs are effective inhibitors of Leishmania donovani DNA topoisomerase IB (LdTopIB). nih.govresearchgate.net

A study comparing (±)-2-methoxy-6Z-heptadecenoic acid, (±)-2-methoxy-6-heptadecynoic acid, and (±)-2-methoxyheptadecanoic acid revealed that the acetylenic analog was the most potent inhibitor of LdTopIB, with an EC₅₀ of 16.6 ± 1.1 μM. nih.govresearchgate.net The olefinic compound, (±)-2-methoxy-6Z-heptadecenoic acid, also showed considerable inhibition with an EC₅₀ of 41.3 ± 5.6 μM, while the saturated version was inactive. nih.gov This highlights the importance of the unsaturation at the C-6 position for effective enzyme inhibition. nih.govresearchgate.net It is proposed that weak intermolecular interactions occur between the double or triple bonds of the fatty acids and the active site of LdTopIB. nih.govresearchgate.net

Furthermore, (±)-2-methoxy-6Z-heptadecenoic acid was found to preferentially inhibit the Leishmania enzyme over the human TopIB enzyme, suggesting a degree of selectivity. researchgate.net The combination of α-methoxylation and a C-6 unsaturation appears to enhance the inhibitory activity of C17 fatty acids towards LdTopIB. nih.gov

Table 1: Inhibition of Leishmania donovani Topoisomerase IB by 2-Methoxylated Fatty Acids

| Compound | EC₅₀ (μM) for LdTopIB Inhibition |

|---|---|

| (±)-2-methoxy-6-heptadecynoic acid | 16.6 ± 1.1 nih.govresearchgate.net |

| (±)-2-methoxy-6Z-heptadecenoic acid | 41.3 ± 5.6 nih.gov |

Investigations into DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication and is a validated target for antibiotics. researchgate.netsigmaaldrich.com Studies investigating the antibacterial mechanism of 2-methoxylated fatty acids have explored their potential to inhibit DNA gyrase.

In a study on the antibacterial activity of (±)-2-methoxy-6-hexadecenoic acid and related compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, the inhibitory effect on S. aureus DNA gyrase was examined. scispace.com The results indicated that none of the studied 2-methoxylated fatty acids, including the C16 and C18 analogs, were inhibitory towards S. aureus DNA gyrase. scispace.com This suggests that the antibacterial activity of these compounds is not mediated through the inhibition of this particular enzyme. scispace.com

Modulation of Fatty Acid Desaturase Activity

Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains, playing a crucial role in maintaining the fluidity and function of cell membranes. gerli.complos.org The incorporation of methoxylated fatty acids into membrane phospholipids can influence this enzymatic activity.

When cells are supplemented with methoxy (B1213986) fatty acids, these compounds can be incorporated into the cell membranes. xn--d1ahakv.xn--p1ai This incorporation can lead to an increase in membrane fluidity, which in turn can modulate the activity of membrane-bound enzymes like fatty acid desaturases. xn--d1ahakv.xn--p1ai For instance, the presence of phospholipid-bound methoxy fatty acids has been shown to increase fatty acid desaturase activity. xn--d1ahakv.xn--p1ai While specific studies on the direct modulation of fatty acid desaturase by this compound were not found, the general principle of methoxylated fatty acids affecting membrane fluidity and consequently enzyme activity is an established concept. xn--d1ahakv.xn--p1ai

Interactions with Biological Membranes and Cellular Signaling

The unique structure of this compound, with its long hydrophobic tail and a methoxy group near the carboxylic acid head, suggests significant interactions with biological membranes. evitachem.com Fatty acids can integrate into the lipid bilayer of cell membranes, which can alter the physical properties of the membrane, such as fluidity. researchgate.netmdpi.com This change in the membrane environment can subsequently affect the function of membrane-associated proteins and cellular signaling pathways. evitachem.comresearchgate.net

The hydrophobic chain of this compound allows it to readily insert into the cell membrane, while the polar head group, including the methoxy moiety, can participate in interactions at the membrane surface. evitachem.com The presence of the methoxy group distinguishes it from other fatty acids and can influence how it is metabolized and its role in cellular processes. evitachem.com

Furthermore, the aggregation of fatty acids into micelles is another important aspect of their biological activity. The critical micelle concentration (CMC) is the concentration at which these molecules self-assemble. It has been observed that α-methoxylation can decrease the CMC of a fatty acid. researchgate.net For instance, the C18 methoxylated fatty acids, (±)-2-methoxy-6-octadecenoic acid and (±)-2-methoxy-6-octadecynoic acid, displayed a five-fold lower CMC than their C16 counterparts, including (±)-2-methoxy-6-hexadecenoic acid. scispace.com This suggests that some of the biological activities of these compounds may be exerted while they are in a micellar state. scispace.comresearchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| (±)-2-methoxy-6-hexadecenoic acid |

| (±)-2-methoxy-6-octadecenoic acid |

| (±)-2-methoxy-6-heptadecynoic acid |

| (±)-2-methoxy-6Z-heptadecenoic acid |

| (±)-2-methoxyheptadecanoic acid |

| 6-heptadecynoic acid |

| 7-methoxy-9-methylhexadeca-4,8-dienoic acid |

| (±)-2-methoxy-6-octadecynoic acid |

| Palmitic acid |

| Oleic acid |

Participation in Cellular Signaling Pathways

The integration of this compound into cellular membranes suggests its potential involvement in various signaling pathways. evitachem.com By altering membrane fluidity and interacting with membrane-bound proteins, it can modulate cellular communication. evitachem.com The metabolism of fatty acids is intrinsically linked to cellular signaling. For example, sphingomyelin (B164518) synthesis, which occurs in the trans-Golgi network, can trigger signaling pathways that affect the transport of other molecules like cholesterol. libretexts.org While the specific pathways directly influenced by this compound are a subject for further research, its structural similarity to other biologically active fatty acids points towards a role in modulating cellular signals. evitachem.com

Regulation of Sphingomyelin Synthesis

Research has indicated that certain modified fatty acids can regulate the synthesis of sphingomyelin. For example, 2-hydroxyoleic acid has been shown to activate sphingomyelin synthase, leading to a significant increase in sphingomyelin levels in tumor cells. gerli.comnih.gov This activation is a critical part of its antitumor mechanism. nih.gov Sphingomyelin synthases are key enzymes that transfer a phosphocholine (B91661) group to ceramide to form sphingomyelin. nih.govfrontiersin.org The synthesis of ceramides, the precursors to sphingomyelin, involves several ceramide synthases that are specific for different fatty acyl-CoA chain lengths. libretexts.org While direct evidence for this compound's role in regulating sphingomyelin synthesis is not explicitly detailed, the established link between other modified fatty acids and this pathway suggests a potential area of investigation. The structural modifications of fatty acids can influence their utilization in sphingolipid metabolism, thereby affecting cellular processes. libretexts.org

In Vitro Cytotoxicity Research in Cancer Cell Lines

The α-methoxy functionality in fatty acids has been shown to enhance their toxicity toward various cancer cell lines. nih.govresearchgate.net This has led to investigations into the cytotoxic potential of this compound and related compounds.

Neuroblastoma Cell Line Studies

Research has demonstrated that α-methoxylated fatty acids exhibit increased toxicity towards neuroblastoma cell lines. nih.govresearchgate.net For instance, the synthetic compound (±)-2-methoxy-6-icosynoic acid displayed an EC50 of 23 ± 1μM against the human SH-SY5Y neuroblastoma cell line after 48 hours of exposure. researchgate.netnih.gov In contrast, the non-methoxylated analog, 6-icosynoic acid, showed no significant cytotoxicity. researchgate.netnih.gov This highlights the importance of the α-methoxy group in the observed cytotoxic effects. researchgate.netnih.gov The mechanism is thought to involve the unique biophysical properties imparted by this functional group. nih.govresearchgate.net

Cervical Adenocarcinoma Cell Line Research

Similar to the findings in neuroblastoma cells, α-methoxylated fatty acids have shown cytotoxic activity against cervical adenocarcinoma cell lines. The compound (±)-2-methoxy-6-icosynoic acid exhibited an EC50 of 26 ± 1μM against the HeLa human adenocarcinoma cervix cell line after a 48-hour exposure. researchgate.netnih.gov Again, the non-methoxylated counterparts were found to be non-cytotoxic, emphasizing the crucial role of the α-methoxylation in the compound's anticancer activity. researchgate.netnih.gov

Leukemia Cell Line Investigations

Studies have indicated that the α-methoxy group on fatty acids increases their toxicity towards leukemia cell lines. nih.govresearchgate.net For example, octacosanoic acid has demonstrated strong cytotoxicity against the Human Caucasian Promyelocytic Leukaemia (HL-60) cell line. researchgate.net While specific studies on this compound against leukemia cell lines are not detailed, the general trend observed with other α-methoxylated fatty acids suggests this as a promising area for future research. nih.govresearchgate.net

Interactive Data Table: Cytotoxicity of α-Methoxylated Fatty Acids

| Compound | Cell Line | EC50 Value (48h exposure) |

| (±)-2-methoxy-6-icosynoic acid | SH-SY5Y (Neuroblastoma) | 23 ± 1μM researchgate.netnih.gov |

| (±)-2-methoxy-6-icosynoic acid | HeLa (Cervical Adenocarcinoma) | 26 ± 1μM researchgate.netnih.gov |

| 6-icosynoic acid (non-methoxylated) | SH-SY5Y (Neuroblastoma) | >500μM researchgate.netnih.gov |

| 6-icosynoic acid (non-methoxylated) | HeLa (Cervical Adenocarcinoma) | >500μM researchgate.netnih.gov |

| 2-methoxyicosanoic acid | SH-SY5Y & HeLa | >300μM researchgate.netnih.gov |

Structure Activity Relationship Sar Studies

Impact of Alpha-Methoxy Group and Unsaturation on Bioactivity

The presence of a methoxy (B1213986) group at the alpha-position in conjunction with a double bond within the fatty acid chain is fundamental to the biological effects of 2-methoxy-6-hexadecenoic acid. nih.gov The interplay between these features significantly modulates its potency and mechanism of action. The combination of α-methoxylation and unsaturation at the C-6 position has been shown to enhance the bactericidal activity of C16 fatty acids. nih.gov

Comparison of Alkenoic vs. Alkynoic Functionalities

Investigations into modifications of the unsaturated bond in the fatty acid chain have highlighted significant differences in bioactivity between compounds featuring a double bond (alkenoic) and those with a triple bond (alkynoic). Although both classes can exhibit biological effects, the nature of the unsaturation can modulate their potency and selectivity. For instance, the alkynoic analogue, (±)-2-methoxy-6-hexadecynoic acid, has been synthesized and evaluated alongside its alkenoic counterpart. nih.govresearchgate.net

Comparative studies have revealed that while both the alkenoic and alkynoic C16 acids display antibacterial activity against E. coli, the alkenoic version, (6Z)-(±)-2-methoxy-6-hexadecenoic acid, was found to be a better candidate. nih.gov This suggests that the electronic properties and steric differences between the triple bond of the alkynoic acid and the double bond of the alkenoic acid influence their interaction with biological targets. nih.govresearchgate.net The rigid, linear geometry of the alkyne contrasts with the bent shape of the cis-alkene, leading to different binding affinities with target proteins. dntb.gov.ua Acetylenic fatty acids, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties. conicet.gov.ar

| Compound | Unsaturation Type | Relative Antibacterial Activity (vs. E. coli) |

| (6Z)-(±)-2-methoxy-6-hexadecenoic acid | Alkenoic (C=C) | Higher |

| (±)-2-methoxy-6-hexadecynoic acid | Alkynoic (C≡C) | Lower |

This table illustrates the general trend in antibacterial activity against E. coli based on the type of unsaturation.

Role of Double Bond Stereochemistry (e.g., cis)

The stereochemistry of the double bond in this compound is a critical factor for its bioactivity. The naturally occurring and most active form of this molecule has a cis (or Z) configuration at the C-6 double bond. uprrp.eduscience.govacs.orgscience.gov This cis configuration creates a distinct bend in the hydrocarbon tail, a feature believed to be crucial for its correct positioning within the active site of its biological targets. dntb.gov.ua

Influence of Hydrocarbon Chain Length on Biological Functionality

The length of the hydrocarbon chain is another key determinant of the biological function of 2-methoxy fatty acids. nih.govresearchgate.net Systematic variations in chain length have been explored to identify the optimal length for bioactivity. For 2-methoxy-6-alkenoic acids, the C16 chain of this compound demonstrates significant antibacterial activity. nih.gov

| Compound | Chain Length | Target Bacteria | Antibacterial Activity |

| (6Z)-(±)-2-methoxy-6-hexadecenoic acid | C16 | E. coli | High |

| (±)-2-methoxy-6-hexadecynoic acid | C16 | E. coli | Moderate |

| (6Z)-(±)-2-methoxy-6-octadecenoic acid | C18 | CIMRSA | Moderate |

| (±)-2-methoxy-6-octadecynoic acid | C18 | CIMRSA | High |

This table summarizes the differential antibacterial activity based on chain length and unsaturation type against specific bacterial strains. nih.gov

Stereochemical Considerations in Bioactivity (e.g., (R) vs. (S) enantiomers)

This compound possesses a chiral center at the C-2 position, leading to the existence of two enantiomers: (R) and (S). researchgate.net The stereochemistry at this position has a profound impact on the molecule's biological activity.

While many naturally occurring 2-methoxylated fatty acids from marine sponges have been identified as the (R)-enantiomer, studies on synthetic enantiomers have sometimes shown that the (S)-form is more biologically active. researchgate.netxn--d1ahakv.xn--p1ai This stereospecificity strongly suggests that the molecule interacts with a chiral biological target, such as an enzyme's active site. The precise three-dimensional arrangement of the carboxylic acid and methoxy groups at the C-2 carbon is critical for establishing the necessary interactions to elicit a biological response. The enantiomer with a less favorable spatial arrangement will not bind as effectively, resulting in significantly lower bioactivity. researchgate.net

Analytical Characterization and Detection in Complex Biological Matrices

Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopy is fundamental to the structural determination of novel natural products. For 2-methoxy-6-hexadecenoic acid, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete carbon-hydrogen framework of a molecule. While detailed spectral data is often reported in synthesis and isolation studies, the expected NMR signals for this compound can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would reveal characteristic signals for the methoxy (B1213986) group (-OCH₃) as a singlet, typically around 3.3-3.4 ppm. The proton on the alpha-carbon (H-2), adjacent to the methoxy and carbonyl groups, would appear as a multiplet. The olefinic protons at the C-6 and C-7 positions would produce signals in the characteristic downfield region for double bonds (around 5.3-5.5 ppm). The remaining methylene (B1212753) (-CH₂-) and the terminal methyl (-CH₃) protons of the aliphatic chain would resonate in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides a count of unique carbon atoms. Key signals would include the carbonyl carbon of the carboxylic acid, the alpha-carbon (C-2) bonded to the methoxy group, and the methoxy carbon itself. The two sp²-hybridized carbons of the double bond (C-6 and C-7) would resonate in the olefinic region (typically ~120-130 ppm). The remaining carbons of the saturated aliphatic chain would appear in the upfield region. The total synthesis of (Z)-2-methoxy-6-hexadecenoic acid has been accomplished, which would have relied on such NMR data for structural confirmation. google.com.pr

Mass spectrometry is crucial for determining the molecular weight of this compound and for pinpointing the exact location of the double bond within its acyl chain. nih.gov When coupled with gas chromatography (GC-MS), it becomes a cornerstone for identifying this compound in complex biological extracts. nih.govebi.ac.uk

A critical challenge in fatty acid analysis is determining the position of unsaturation. To solve this, the fatty acid methyl ester is often converted into a specific derivative. For novel methoxy acids isolated from sponges, including this compound, derivatization to dimethyl-disulfide (DMDS) adducts is a proven method. nih.gov During mass spectrometric analysis, the DMDS adduct fragments predictably at the original site of the double bond, allowing for its unambiguous assignment to the C-6 position. nih.gov

Furthermore, MS techniques can be applied to derivatized forms, such as L-phenylethylamides, to investigate the stereochemistry of the compound. researchgate.net

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from the complex lipid matrix of its natural sources, which can contain hundreds of different fatty acids.

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a primary technique used for the analysis of fatty acids from natural sources like sponges and bacteria. nih.govxn--d1ahakv.xn--p1ai For GC analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs). ebi.ac.ukxn--d1ahakv.xn--p1ai

The FAME of this compound can be separated from other FAMEs based on its volatility and interaction with the GC column's stationary phase. Its retention time provides an initial piece of identifying information, while the subsequent MS analysis confirms its structure and molecular weight. researchgate.net The stereochemistry of the double bond has been ascertained using gas chromatography coupled with Fourier transform infrared spectroscopy (GC/FTIR). nih.gov Advanced GC-MS methods have also been developed to separate diastereomeric derivatives (e.g., L-phenylethylamides) of 2-methoxy fatty acids, enabling the determination of their absolute configuration. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary approach to GC for fatty acid analysis. oup.comhplc.eu HPLC excels at separating fatty acid derivatives based not only on chain length but also on the number and position of double bonds. oup.comaocs.org This capability is particularly valuable for distinguishing positional isomers of hexadecenoic acid. jsbms.jp

For analysis, fatty acids are often derivatized to contain a chromophore, such as conversion to phenacyl esters, allowing for sensitive detection by UV-Vis detectors. oup.com Separations are commonly performed on reversed-phase columns, such as a C18 column. oup.comhplc.eu Studies have demonstrated that HPLC can effectively separate C16:1 fatty acid isomers, such as sapienic acid (a Δ6 isomer) and palmitoleic acid (a Δ9 isomer), based on the double bond's position relative to the end of the carbon chain. jsbms.jp This makes HPLC, particularly when coupled with mass spectrometry (LC-MS), a highly suitable method for the detailed analysis of this compound in complex biological matrices.

Data Tables

Table 1: Summary of Analytical Techniques for this compound

| Analytical Technique | Method and Findings | Key References |

| NMR Spectroscopy | Elucidates the carbon-hydrogen framework. Expected signals include a methoxy singlet (~3.3 ppm), an alpha-proton multiplet, and olefinic protons (~5.4 ppm). | google.com.pr |

| Mass Spectrometry | Determines molecular weight. Derivatization to dimethyl-disulfide (DMDS) adducts allows for precise localization of the C-6 double bond through specific fragmentation patterns. | nih.govresearchgate.net |

| Gas Chromatography | Primary separation technique, typically performed on the fatty acid methyl ester (FAME). GC-MS provides both separation and identification. GC/FTIR is used for stereochemistry. | nih.govresearchgate.netxn--d1ahakv.xn--p1ai |

| High-Performance Liquid Chromatography | Separates isomers based on double bond position. Often uses a C18 column with derivatized fatty acids for UV detection. LC-MS is highly effective for isomer separation. | oup.comjsbms.jp |

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Pathways Leading to Methoxy (B1213986) Fatty Acids

The precise enzymatic pathways that produce 2-methoxy-6-hexadecenoic acid and other related α-methoxy fatty acids are not yet fully elucidated but are the subject of active postulation based on the structures identified in marine organisms. xn--d1ahakv.xn--p1airesearchgate.net The biosynthesis is thought to involve several key enzymatic steps. The carbon backbone is assembled via the fatty acid synthase (FAS) system, typical for the creation of fatty acids. researchgate.netaocs.org

A crucial step in the formation of this compound is the introduction of a double bond at the ∆6 position. This is accomplished by a desaturase enzyme. researchgate.net While many sponge-derived methoxy fatty acids feature a ∆6 double bond, others possess unsaturation at different positions, such as ∆5 and ∆9, indicating the involvement of various specific desaturase enzymes in their biosynthesis. researchgate.net

The defining feature, the methoxy group at the C-2 (alpha) position, is believed to be installed in a two-step process. The first step is a hydroxylation reaction at the C-2 position, catalyzed by a hydroxylase, to form a 2-hydroxy fatty acid intermediate. gerli.com This is followed by a methylation step, where a methyltransferase enzyme transfers a methyl group (likely from a donor like S-adenosyl methionine) to the hydroxyl group, yielding the final 2-methoxy product. nih.gov The enzymes responsible for these specific modifications in the context of this fatty acid have not been isolated and characterized but are inferred from the identified metabolic precursors and products. nih.gov

Intermediates and Precursors in Biosynthesis

The biosynthesis of this compound begins with common saturated fatty acids. It is proposed that a complete series of α-methoxylated fatty acids with chain lengths from C14 to C28 are synthesized in sponges, suggesting that standard fatty acids like myristic acid (14:0) and palmitic acid (16:0) serve as the initial precursors. xn--d1ahakv.xn--p1ai These precursors undergo elongation and desaturation to form the necessary carbon skeleton.

A key intermediate in the pathway is the corresponding α-hydroxy fatty acid. gerli.com Specifically, (Z)-2-hydroxy-6-hexadecenoic acid is the direct precursor to this compound before the final methylation step. This is supported by the identification of 2-hydroxy fatty acids in various natural sources and the observation that other methoxylated fatty acids, such as 2-methoxy-13-methyltetradecanoic acid, are analogs of known bacterial 2-hydroxy fatty acids. gerli.comgerli.com Laboratory syntheses of this compound have successfully replicated this proposed pathway by creating a 2-hydroxy intermediate which is then methylated. xn--d1ahakv.xn--p1ainih.govresearchgate.net

| Compound | Role in Biosynthesis | Source/Evidence | Citation |

|---|---|---|---|

| Palmitic Acid (16:0) | Initial Precursor | General fatty acid synthesis pathways | aocs.org |

| (Z)-6-Hexadecenoic Acid | Unsaturated Precursor | Product of desaturase activity on palmitic acid | researchgate.net |

| (Z)-2-Hydroxy-6-hexadecenoic acid | Key Intermediate | Direct precursor to methylation; analogous to other known pathways | gerli.comnih.gov |

| S-adenosyl methionine (SAM) | Postulated Methyl Donor | Common methyl donor in biological methylation reactions | nih.gov |

Metabolic Fate and Biotransformation Studies in Research Models

While the biosynthesis and biological activities of this compound have been a focus of research, its metabolic fate and biotransformation within research models are not well-documented in scientific literature. nih.govresearchgate.net Studies have concentrated on the compound's effects, such as its ability to inhibit enzymes like topoisomerase IB in Leishmania donovani, rather than on its degradation or metabolism by a host organism. nih.govnih.govnih.gov

Research into related compounds provides some general insights. For instance, the saturated analog, (R)-2-methoxyhexadecanoic acid, has been used as a model compound for studying fatty acid metabolism and enzyme interactions. evitachem.com Fatty acids, in general, are catabolized through pathways like β-oxidation. researchgate.netnih.gov However, how the C-2 methoxy group of this compound affects these standard degradation pathways has not been specifically investigated. It is chemically plausible that the methoxy group could be a site for oxidative reactions, but this has not been confirmed in biological systems. evitachem.com Pharmacokinetic studies, which detail the absorption, distribution, metabolism, and excretion (ADME) of compounds, have been performed for many marine-derived drugs, but specific data for α-methoxy fatty acids remain limited. nih.govresearchgate.net Therefore, the precise metabolic pathway, including potential intermediates and final excretion products, of this compound in animal or cell culture models is an area requiring further investigation.

Postulated Origins from Bacterial Symbiosis

There is a strong consensus in the scientific community that this compound and other α-methoxylated fatty acids found in marine sponges originate from bacteria living in symbiosis with the sponge. gerli.comresearchgate.net Several lines of evidence support this hypothesis.

Firstly, marine sponges are known to host large and diverse populations of symbiotic microorganisms, which can contribute significantly to the sponge's chemical profile. nih.govscielo.br Secondly, fatty acids that are considered definitive bacterial biomarkers, such as iso- and anteiso-branched fatty acids, are often found alongside the methoxylated fatty acids in sponges. nih.govplos.org

Most compellingly, the proposed 2-hydroxy fatty acid precursors are known to be of bacterial origin. gerli.comgerli.com The discovery of 2-methoxy-13-methyltetradecanoic acid alongside its presumed precursor, the bacterial 2-hydroxy-13-methyltetradecanoic acid, provides strong evidence for this biosynthetic link. gerli.com These methoxy fatty acids are primarily located in the phospholipid fractions of sponges, which is consistent with their being components of bacterial cell membranes. gerli.comresearchgate.net The sheer structural diversity of these fatty acids found in sponges suggests the presence of biosynthetic capabilities that are more characteristic of bacteria than of the host sponges themselves. researchgate.netscielo.br

| Evidence | Description | Citation |

|---|---|---|

| Co-occurrence with Bacterial Biomarkers | α-methoxy fatty acids are found alongside fatty acids (e.g., iso/anteiso-branched) known to be produced by bacteria. | nih.govplos.org |

| Bacterial Origin of Precursors | The postulated 2-hydroxy fatty acid intermediates are recognized as bacterial metabolites. | gerli.comgerli.com |

| Presence in Phospholipids (B1166683) | These fatty acids are primarily identified in the phospholipid fraction, consistent with them being part of bacterial membranes within the sponge tissue. | researchgate.netresearchgate.net |

| Biosynthetic Capacity | The complex and diverse structures of these fatty acids suggest a microbial origin, as such biosynthetic pathways are common in bacteria but less so in sponges. | researchgate.netscielo.br |

Potential Research Applications and Future Directions

Utility as Biochemical Research Probes and Model Compounds

The distinct structure of 2-Methoxy-6-hexadecenoic acid, featuring a methoxy (B1213986) group at the alpha-position (C-2), makes it a valuable tool for biochemical investigations. gerli.comevitachem.com This structural feature distinguishes it from more common fatty acids and allows it to serve as a specific probe for studying enzymatic processes and metabolic pathways. evitachem.com

Detailed Research Findings:

Enzyme Interaction Studies: The presence of the methoxy group can influence how the fatty acid interacts with enzymes. evitachem.com Researchers can use this compound to explore the active sites of lipases, acyltransferases, and other enzymes involved in lipid metabolism, potentially revealing how these enzymes recognize and process modified fatty acid substrates. The methoxy group may participate in hydrogen bonding, which can affect protein interactions. evitachem.com

Model for Membrane Dynamics: As a long-chain fatty acid, this compound can be incorporated into artificial membranes or used in cell culture systems to study its effect on membrane fluidity and organization. evitachem.comresearchgate.net Its amphiphilic nature, with a hydrophobic tail and a polar head group modified by the methoxy group, could alter membrane properties in unique ways compared to its non-methoxylated counterparts. evitachem.comnih.gov

Antimicrobial Mechanism Studies: (Z)-2-Methoxy-6-hexadecenoic acid has demonstrated moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. acs.orgnih.gov This makes it a useful model compound for investigating the mechanisms by which fatty acids exert antibacterial effects. Studies can focus on how it disrupts bacterial cell membranes or interferes with essential cellular processes like DNA replication, as has been hypothesized for similar fatty acids. researchgate.netnih.gov

Investigation in Biomaterials Science

The potential for this compound in biomaterials science is an emerging area of interest. evitachem.com Its fatty acid structure provides a foundation for creating new biodegradable polymers and functionalized surfaces. evitachem.comresearchgate.net

Detailed Research Findings:

Biodegradable Polymers: Fatty acids are precursors for biodegradable polymers. The unique properties of this compound, such as its specific melting point and reactivity, could be exploited to synthesize novel polyesters or other polymers. These materials could be designed for controlled degradation rates and specific mechanical properties, making them suitable for applications in tissue engineering scaffolds or drug delivery systems. The esterification of the carboxylic acid group is a key reaction in this process. evitachem.com

Surface Modification: The compound could be used to modify the surfaces of existing biomaterials. By grafting it onto a material, the surface can be rendered more biocompatible or given specific functionalities, such as antimicrobial properties, to prevent biofilm formation. researchgate.net

Future Avenues in Targeted Biological Research

The biological activities of this compound and related compounds suggest significant potential for future targeted research, including in the development of therapeutics for neglected tropical diseases. researchgate.netscielo.br

Detailed Research Findings:

Antimicrobial Drug Discovery: The demonstrated activity against Gram-positive bacteria provides a starting point for developing new antibiotics. acs.orgnih.gov Future research could focus on synthesizing analogs of this compound to enhance its potency and broaden its spectrum of activity, potentially including activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Neglected Tropical Diseases (NTDs): Research on structurally similar α-methoxylated fatty acids has shown promising results against the protozoan parasites that cause leishmaniasis. scielo.brnih.govresearchgate.net For instance, synthetic analogs like (±)-2-methoxy-6-heptadecynoic acid have been shown to be effective inhibitors of the Leishmania DNA topoisomerase IB enzyme (LdTopIB), a crucial enzyme for the parasite's survival. nih.govresearchgate.net This enzyme presents structural differences from its human counterpart, making it an attractive drug target. nih.gov Given that many naturally occurring α-methoxylated fatty acids feature a double bond at the C-6 position, this compound serves as a key natural model. nih.gov Future research could involve the synthesis and evaluation of this compound and its derivatives against various NTD-causing pathogens, such as Leishmania donovani and Trypanosoma species. nih.govresearchgate.net

Anticancer Research: Studies on other α-methoxylated fatty acids have revealed enhanced anticancer properties compared to their non-methoxylated versions, promoting cell death in various leukemia cell lines. nih.govresearchgate.net Although the specific cytotoxicity of this compound is not as extensively documented, its structural class is of high interest. Future investigations could explore its efficacy against different cancer cell lines, including neuroblastoma, and elucidate its mechanism of action, which may involve the induction of apoptosis or regulation of cell membrane structure. nih.gov

Q & A

Q. What synthetic methodologies ensure high cis-stereochemistry in 2-Methoxy-6-hexadecenoic acid?

The acetylide coupling approach (starting from methyl (±)-2-hydroxy-6-hexadecynoate) followed by Lindlar catalytic hydrogenation achieves 100% cis-stereochemistry at the C-6 double bond. This method avoids the Z/E isomer mixture (10:1) observed in Wittig-based syntheses. Methylation with NaH/MeI in THF and acidic workup yields the final product in 64% yield for the last two steps and 36% overall yield across seven steps .

Q. How is the structure of this compound validated post-synthesis?

Analytical techniques such as NMR, HPLC, and mass spectrometry are critical. For example, -NMR confirms the methoxy group (δ ~3.3 ppm) and cis-double bond geometry (coupling constant ). Chromatographic purity (>97%) is typically verified via reverse-phase HPLC .

Q. What safety protocols are recommended for handling this compound?

Use nitrile gloves, avoid moisture/heat, and store under inert conditions. Incompatible with strong acids/oxidizers. No acute toxicity data are available, but general precautions for carboxylic acids (e.g., ventilation, eye protection) apply .

Q. What natural sources produce this compound?

It is found in phospholipids of marine sponges (e.g., Cinachyrella spp.), where it likely serves as an antimicrobial defense agent against mycobacteria and Gram-positive pathogens .

Advanced Research Questions

Q. How do structural features (methoxy group, unsaturation) influence antibacterial activity?

α-Methoxylation enhances membrane disruption, while the C-6 cis-double bond optimizes lipid bilayer penetration. The C16 analog (1) shows superior activity against E. coli (IC = 21 µg/mL) compared to C18 analogs, which are more effective against methicillin-resistant S. aureus (CIMRSA, IC = 17–37 µg/mL). The shorter chain length (C16) may improve diffusion through Gram-negative outer membranes .

Q. Why do critical micelle concentrations (CMCs) differ between C16 and C18 analogs?

C18 acids (e.g., compound 4) exhibit lower CMCs (11–20 µg/mL) than C16 analogs (70–100 µg/mL), suggesting micelle-driven antibacterial mechanisms for longer-chain derivatives. This correlates with their higher potency against CIMRSA, whereas C16 acids may act via monomeric membrane insertion .

Q. How can contradictions in MIC data between similar compounds be resolved?

For example, while acid 4 (C18) is highly active against CIMRSA, acid 1 (C16) targets E. coli. Such discrepancies warrant studies on bacterial membrane composition (e.g., lipid A in Gram-negatives vs. lipoteichoic acids in Gram-positives) and time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Q. What alternative mechanisms explain its antibacterial activity, given no DNA gyrase inhibition?

Proposed mechanisms include disruption of proton motive force or interference with fatty acid biosynthesis. Membrane depolarization assays and comparative transcriptomics (e.g., upregulated stress-response genes) could clarify this .

Q. What in vitro models are suitable for studying antifungal properties?

Broth microdilution assays (e.g., CLSI M27/M38 standards) using Candida albicans or Aspergillus fumigatus strains. Prior studies on related 2-methoxylated FAs show MICs of 0.35 µmol/mL against Staphylococcus aureus and Streptococcus faecalis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.